molecular formula C21H19FN4O2S B2866219 N-(4-fluorophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 946271-67-6

N-(4-fluorophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2866219
CAS No.: 946271-67-6
M. Wt: 410.47
InChI Key: XLHYJNPJJMOEHP-UHFFFAOYSA-N
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Description

This compound features a cyclopenta[d]pyrimidinone core substituted with a pyridin-4-ylmethyl group at position 1 and a sulfanyl-acetamide moiety at position 2. The acetamide chain is further functionalized with a 4-fluorophenyl group, contributing to its electronic and steric profile. The fluorine atom enhances lipophilicity and metabolic stability, while the pyridine ring may facilitate target binding via π-π interactions or hydrogen bonding .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2S/c22-15-4-6-16(7-5-15)24-19(27)13-29-20-17-2-1-3-18(17)26(21(28)25-20)12-14-8-10-23-11-9-14/h4-11H,1-3,12-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHYJNPJJMOEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=C(C=C3)F)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the cyclopenta[d]pyrimidinyl core: This can be achieved through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the pyridinylmethyl group: This step involves the alkylation of the cyclopenta[d]pyrimidinyl core with a pyridinylmethyl halide.

    Attachment of the fluorophenyl group: This can be done through a nucleophilic substitution reaction using a fluorophenyl halide.

    Formation of the acetamide linkage: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides, nitriles, or organometallic compounds can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Structural Variations and Core Modifications

Key Structural Analogs :
Compound Name Core Structure Substituents (R₁, R₂) Molecular Weight (g/mol) Notable Features
Target Compound Cyclopenta[d]pyrimidinone R₁: 4-fluorophenyl; R₂: pyridin-4-ylmethyl ~430–450 (estimated) Balanced lipophilicity, potential CNS activity
N-(4-Fluorophenyl)-2-[(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide Cyclopenta[4,5]thieno-pyrimidinone R₁: 4-fluorophenyl; R₂: methyl ~450–470 Thieno ring enhances π-stacking; methyl improves metabolic stability
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide Cyclopenta[4,5]thieno-pyrimidinone R₁: 4-chlorophenyl; R₂: isopropylphenyl ~500–520 Chlorine increases electron-withdrawing effects; bulky isopropyl may hinder membrane permeability
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidinone R₁: 4-chlorophenyl; R₂: trifluoromethylphenyl ~550–570 Trifluoromethyl enhances solubility and metabolic resistance
Core Structure Impact :
  • Cyclopenta[d]pyrimidinone vs. Thieno-fused cores (e.g., ) introduce additional sulfur atoms, which may enhance π-stacking interactions but reduce solubility .
  • Pyridine vs. Thiophene : The pyridin-4-ylmethyl group in the target compound provides a basic nitrogen for hydrogen bonding, whereas thiophene analogs rely on sulfur-mediated hydrophobic interactions .

Pharmacological and Physicochemical Properties

QSAR Insights () :
  • Electron-Withdrawing Groups (EWGs) : Fluorine (target compound) and chlorine () increase corrosion inhibition efficiency (theoretical proxy for bioactivity) by polarizing the molecule.
  • Solubility: DMSO solvation in pyrido-pyrimidinone analogs () suggests solubility challenges, mitigated in the target compound by the pyridine’s basicity.

Biological Activity

N-(4-fluorophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic compound with potential applications in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H19FN4O2S
  • Molecular Weight : 410.47 g/mol
  • IUPAC Name : N-(4-fluorophenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in anti-inflammatory and anticancer contexts. The following sections detail these activities based on recent studies.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance:

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3623.8 ± 0.20
4d28.39 ± 0.0334.4 ± 0.10

The above table summarizes the potency of selected compounds against COX enzymes, indicating that N-(4-fluorophenyl)-2-{...} has significant anti-inflammatory potential as evidenced by its ability to inhibit PGE2 production .

Anticancer Activity

The compound has also been assessed for its anticancer properties through various screening methods on multicellular spheroids. In a study exploring novel anticancer compounds, it was found that certain derivatives exhibited promising cytotoxic effects against cancer cell lines, suggesting potential for further development as an anticancer agent .

The biological activity of N-(4-fluorophenyl)-2-{...} is attributed to its interaction with specific molecular targets:

  • Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators.
  • Targeting Cancer Pathways : The compound may interfere with cancer cell proliferation pathways, although specific molecular targets remain under investigation.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Inflammatory Disease Model : In carrageenan-induced paw edema in rats, compounds similar to N-(4-fluorophenyl)-2-{...} displayed significant reductions in inflammation markers compared to control groups.
  • Cancer Cell Line Study : In vitro studies using breast cancer cell lines revealed that treatment with N-(4-fluorophenyl)-2-{...} led to a decrease in cell viability and induced apoptosis.

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